[3-(Sec-butoxy)phenyl]methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-butan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQTZBUPQQZDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648553 | |
| Record name | 1-{3-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-41-0 | |
| Record name | 1-{3-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Uncharted: A Predictive Exploration of the Biological Activity of 3-(sec-Butoxy)benzylamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: Embracing the Known to Interrogate the Unknown
In the vast landscape of chemical biology, while many compounds have been extensively characterized, a far greater number remain enigmatic, their biological activities uncharted. 3-(sec-Butoxy)benzylamine represents one such molecule. A thorough review of the scientific literature reveals a conspicuous absence of direct studies on its biological effects. However, this absence is not a terminus but rather a compelling starting point. For the discerning researcher, the rich tapestry of structure-activity relationship (SAR) data from analogous benzylamine derivatives provides a robust framework for predictive analysis and a strategic roadmap for future investigation.
This technical guide is structured to navigate this "data-poor" environment. We will not present a dossier of established facts about 3-(sec-butoxy)benzylamine. Instead, we will embark on a logical and scientifically rigorous exploration of its potential biological activities. By deconstructing the molecule into its core components—the substituted benzyl ring and the aminomethyl group—and drawing parallels from well-documented analogs, we will construct a series of testable hypotheses. This document serves as both a predictive treatise and a practical manual, designed to empower researchers to unlock the therapeutic promise that 3-(sec-butoxy)benzylamine may hold.
Deconstructing the Molecule: A Foundation for Predictive Analysis
The structure of 3-(sec-butoxy)benzylamine offers several key features that can be correlated with the biological activities of known compounds:
-
The Benzylamine Core: The fundamental benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its biological roles are diverse, ranging from acting as a precursor in pharmaceutical synthesis to direct interaction with biological targets.[1][2]
-
The 3-Position sec-Butoxy Group: The nature and position of substituents on the benzyl ring are critical determinants of biological activity. An alkoxy group, such as sec-butoxy, at the meta-position can significantly influence the molecule's lipophilicity, steric profile, and electronic properties. These factors, in turn, govern its ability to interact with specific binding pockets on target proteins.
Below is a diagram illustrating the key structural features of 3-(sec-butoxy)benzylamine.
Caption: Key structural features of 3-(sec-butoxy)benzylamine.
Predicted Biological Activities Based on Structural Analogs
Our analysis of the literature on substituted benzylamines points towards several potential, and empirically testable, biological activities for 3-(sec-butoxy)benzylamine.
Antinociceptive Activity via TRPV1 Antagonism
A significant body of research highlights the role of benzylamine analogs as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[3][4] Structure-activity relationship studies in this area reveal that modifications to the "C-region" of these antagonists, which corresponds to the benzylamine moiety, are critical for potency and selectivity.[3] Specifically, the presence of hydrophobic substituents on the phenyl ring has been shown to enhance antagonism.[3]
Causality: The sec-butoxy group in 3-(sec-butoxy)benzylamine is a moderately lipophilic and sterically bulky substituent. This could facilitate favorable hydrophobic interactions within the TRPV1 binding pocket, potentially leading to antagonistic activity. Compounds with such features have demonstrated analgesic effects in neuropathic pain models.[3][4]
Antimicrobial and Antifungal Properties
Benzylamine derivatives have been investigated for their antimicrobial and antifungal properties.[5][6] Studies on novel benzylamine-type antimycotics have shown that compounds with aromatic or alkyl ether side chains can exhibit significant activity against various fungal strains, including Candida glabrata.[6] Similarly, certain carbazole derivatives containing a benzylamino-butoxy moiety have demonstrated efficacy against Gram-positive bacteria.[5]
Causality: The combination of a lipophilic benzyl ring and a basic amine group is a common feature in many antimicrobial agents, as it can facilitate interaction with and disruption of microbial cell membranes. The sec-butoxy group would enhance the overall lipophilicity of the molecule, a property often correlated with improved antimicrobial potency.
Opioid Receptor Modulation
The benzylamine scaffold has also been incorporated into ligands targeting opioid receptors.[7] For instance, 3-benzylaminomorphinan derivatives have been synthesized and shown to possess high binding affinity at mu (µ) and kappa (κ) opioid receptors.[7] The nature of the substituent on the benzyl ring influences both affinity and functional activity (agonist vs. antagonist).
Causality: While 3-(sec-butoxy)benzylamine lacks the rigid morphinan backbone, the substituted benzylamine moiety itself is a key pharmacophore. It is plausible that this compound could act as a modulator of opioid receptors, although likely with lower affinity than the more complex morphinan derivatives. The sec-butoxy group could influence receptor subtype selectivity.
A Proposed Research Workflow for Characterizing 3-(sec-Butoxy)benzylamine
For the researcher poised to investigate this compound, a systematic approach is paramount. The following workflow outlines a logical progression from synthesis to in vivo validation.
Caption: A systematic workflow for characterizing 3-(sec-butoxy)benzylamine.
Synthesis of 3-(sec-Butoxy)benzylamine
Several synthetic routes are available for the preparation of benzylamine derivatives. A common and effective method is reductive amination.[6]
Protocol: Reductive Amination
-
Starting Materials: 3-(sec-Butoxy)benzaldehyde and a suitable source of ammonia (e.g., ammonium acetate or a solution of ammonia in an organic solvent).
-
Imine Formation: Dissolve 3-(sec-butoxy)benzaldehyde in a suitable solvent (e.g., methanol or dichloromethane). Add an excess of the ammonia source and stir at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the aldehyde and the formation of the corresponding imine.
-
Reduction: Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. STAB is often preferred as it is a milder and more selective reagent.
-
Work-up: After the reaction is complete, quench with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-(sec-butoxy)benzylamine.
In Vitro Screening Assays
Based on our predictive analysis, the following in vitro assays are recommended for the initial screening of 3-(sec-butoxy)benzylamine.
| Predicted Activity | Recommended In Vitro Assay | Rationale and Key Parameters |
| TRPV1 Antagonism | Calcium Imaging Assay in TRPV1-expressing cells (e.g., HEK293) | Measure the ability of the compound to inhibit capsaicin-induced calcium influx. Determine the IC₅₀ value. |
| Antimicrobial Activity | Broth Microdilution Assay | Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli).[5] |
| Antifungal Activity | Agar Diffusion or Microdilution Assay | Determine the MIC against relevant fungal strains (e.g., C. albicans, A. niger).[6] |
| Opioid Receptor Binding | Radioligand Binding Assay | Assess the affinity of the compound for µ, κ, and δ opioid receptors using selective radioligands. Determine the Kᵢ values. |
Mechanism of Action and In Vivo Studies
Should promising activity be observed in the initial screens, further studies would be warranted to elucidate the mechanism of action and assess in vivo efficacy.
-
For TRPV1 Antagonism: Electrophysiology (patch-clamp) studies can confirm direct channel blocking activity. In vivo efficacy can be tested in rodent models of inflammatory or neuropathic pain.[3][4]
-
For Antimicrobial Activity: Time-kill assays can determine whether the compound is bactericidal or bacteriostatic. In vivo studies could involve topical or systemic administration in infection models.
-
For Opioid Receptor Modulation: Functional assays, such as the [³⁵S]GTPγS binding assay, can determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[7]
Potential Challenges and Toxicological Considerations
While the benzylamine scaffold is common in pharmaceuticals, it is not without potential liabilities. The primary amine can be a site for metabolic degradation, potentially leading to the formation of aldehydes via monoamine oxidase (MAO) activity.[1]
Safety and Handling: Benzylamine and its derivatives are often corrosive and can cause skin and eye burns.[8] They can be harmful if swallowed or in contact with skin.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[9] All manipulations should be performed in a well-ventilated fume hood.[9]
Conclusion: A Call to Investigation
3-(sec-Butoxy)benzylamine currently resides in the realm of the unknown. However, based on robust structure-activity relationship data from its chemical neighbors, we can logically predict a portfolio of potential biological activities, including antinociceptive, antimicrobial, and neuromodulatory effects. This guide provides a scientifically grounded framework and a practical, step-by-step approach for researchers to systematically investigate these possibilities. The path from a chemical entity to a therapeutic agent is long and fraught with challenges, but it begins with a single, well-reasoned hypothesis. The exploration of 3-(sec-butoxy)benzylamine awaits its pioneers.
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A Comprehensive Technical Guide to the Structural Elucidation of [3-(sec-butoxy)phenyl]methanamine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of [3-(sec-butoxy)phenyl]methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of the analytical choices and data interpretation required to unambiguously confirm the molecular structure of this compound. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical and chemical research, the precise molecular structure of a compound is its fundamental identity. All subsequent investigations into its biological activity, safety profile, and synthetic accessibility are predicated on this foundational knowledge. The subject of this guide, this compound, is a disubstituted aromatic amine with functionalities that make it a potential building block in medicinal chemistry. Its structure, comprising a primary amine, a benzene ring, and a sec-butoxy ether group, presents a unique set of analytical challenges and opportunities.
This guide will systematically deconstruct the molecule's structure through a logical and rigorous analytical workflow. We will begin with foundational techniques that provide broad functional group information and culminate in advanced 2D NMR experiments that map the precise connectivity of every atom. The causality behind each experimental choice will be emphasized, providing the reader with not just a protocol, but a strategic framework for tackling similar structural elucidation challenges.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the intricacies of NMR, we first establish the molecular formula and identify key functional groups. This initial phase provides a crucial framework for interpreting the more detailed spectroscopic data to follow.
High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Blueprint
Expertise & Experience: The first and most fundamental question in any structural elucidation is the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.
Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated for 2 minutes to ensure complete dissolution.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is selected due to the basic nature of the primary amine, which is readily protonated to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Results and Interpretation:
The molecular formula of this compound is C₁₁H₁₇NO. The expected monoisotopic mass and the anticipated HRMS result for the protonated molecule are summarized in the table below.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₇NO |
| Monoisotopic Mass | 179.1310 g/mol |
| Ion | [M+H]⁺ |
| Expected m/z | 179.1310 + 1.0078 = 180.1388 |
The observation of a high-resolution mass corresponding to C₁₁H₁₇NO⁺ provides the first piece of concrete evidence for the compound's identity.
Trustworthiness: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. In this case, the molecular weight of 179 amu is consistent with the presence of a single nitrogen atom.[1]
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Expertise & Experience: IR spectroscopy provides rapid and definitive evidence for the presence or absence of key functional groups. For this compound, we are particularly interested in identifying the N-H stretches of the primary amine, the C-H stretches of the aromatic and aliphatic portions, and the C-O stretch of the ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is acquired over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (two bands) | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1250-1020 | C-N stretch | Aliphatic Amine |
| 1250-1000 | C-O stretch | Ether |
| 910-665 | N-H wag | Primary Amine |
Interpretation: The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[2] The combination of aromatic and aliphatic C-H stretches, along with a prominent C-O ether stretch, corroborates the proposed structure.
Definitive Connectivity: A Multi-faceted NMR Approach
With the molecular formula and key functional groups established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of the atoms.
Experimental Protocol: General NMR Sample Preparation
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons in each environment), and their splitting patterns (indicating adjacent protons).
Predicted ¹H NMR Data:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-6.8 | m | 4H | Aromatic Protons | The chemical shifts are characteristic of a substituted benzene ring.[3] |
| ~4.3 | m | 1H | O-CH (sec-butoxy) | The proton on the carbon attached to the ether oxygen is deshielded. |
| ~3.8 | s | 2H | CH₂-NH₂ | The benzylic protons are deshielded by the aromatic ring and the amine. |
| ~1.6 | m | 2H | CH₂ (sec-butoxy) | Aliphatic protons adjacent to the chiral center. |
| ~1.5 | br s | 2H | NH₂ | The primary amine protons often appear as a broad singlet and can exchange with D₂O.[4] |
| ~1.2 | d | 3H | CH₃ (sec-butoxy) | Doublet due to coupling with the O-CH proton. |
| ~0.9 | t | 3H | CH₃ (sec-butoxy) | Triplet due to coupling with the adjacent CH₂ group. |
¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR and DEPT-135 Data:
| Chemical Shift (δ ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~158 | N/A | C-O (Aromatic) | The carbon directly attached to the ether oxygen is significantly deshielded. |
| ~140 | N/A | C-CH₂NH₂ (Aromatic) | The substituted aromatic carbon. |
| ~129 | Positive | CH (Aromatic) | Aromatic methine carbons. |
| ~118 | Positive | CH (Aromatic) | Aromatic methine carbons. |
| ~113 | Positive | CH (Aromatic) | Aromatic methine carbons. |
| ~75 | Positive | O-CH (sec-butoxy) | The carbon of the sec-butoxy group attached to oxygen. |
| ~46 | Negative | CH₂-NH₂ | The benzylic carbon. |
| ~29 | Negative | CH₂ (sec-butoxy) | Aliphatic methylene carbon. |
| ~19 | Positive | CH₃ (sec-butoxy) | Aliphatic methyl carbon. |
| ~10 | Positive | CH₃ (sec-butoxy) | Aliphatic methyl carbon. |
Assembling the Puzzle: 2D NMR for Unambiguous Connectivity
Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard for definitively establishing the connectivity of a molecule. We will employ a suite of 2D techniques to create a self-validating network of correlations.
COSY (Correlation Spectroscopy): Through-Bond Proton-Proton Correlations
Trustworthiness: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] This allows us to trace out the spin systems within the molecule.
Expected COSY Correlations:
-
A cross-peak between the O-CH proton (~4.3 ppm) and both the adjacent CH₂ (~1.6 ppm) and CH₃ (~1.2 ppm) protons of the sec-butoxy group.
-
A cross-peak between the CH₂ protons (~1.6 ppm) and the terminal CH₃ protons (~0.9 ppm) of the sec-butoxy group.
-
Correlations between the aromatic protons (~7.2-6.8 ppm), revealing their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations
Trustworthiness: The HSQC experiment correlates each proton with the carbon to which it is directly attached.[6] This provides a definitive link between the ¹H and ¹³C NMR spectra.
Expected HSQC Correlations:
-
A cross-peak between the O-CH proton (~4.3 ppm) and the O-CH carbon (~75 ppm).
-
A cross-peak between the benzylic CH₂ protons (~3.8 ppm) and the benzylic carbon (~46 ppm).
-
Cross-peaks for each aromatic proton with its corresponding aromatic carbon.
-
Cross-peaks for each of the aliphatic protons in the sec-butoxy group with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations
Trustworthiness: The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework. It reveals correlations between protons and carbons that are two or three bonds apart.[2] This allows us to connect the individual spin systems identified by COSY.
Key Expected HMBC Correlations to Confirm the Structure:
-
Connecting the sec-butoxy group to the aromatic ring: A correlation between the O-CH proton (~4.3 ppm) of the sec-butoxy group and the aromatic C-O carbon (~158 ppm).
-
Connecting the methanamine group to the aromatic ring: A correlation between the benzylic CH₂ protons (~3.8 ppm) and the substituted aromatic carbon (~140 ppm), as well as the adjacent aromatic CH carbons.
-
Confirming the 'meta' substitution pattern: Correlations from the benzylic CH₂ protons to the two ortho aromatic carbons and the para aromatic carbon. Similarly, correlations from the aromatic protons to the benzylic carbon and the carbons of the sec-butoxy group will confirm the substitution pattern.
The Integrated Analytical Workflow: A Self-Validating System
The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the pieces must fit together perfectly to confirm the final structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical application of modern analytical techniques. By beginning with broad-stroke methods like HRMS and IR spectroscopy, we establish a foundational understanding of the molecule. This foundation is then meticulously built upon with a suite of 1D and 2D NMR experiments. The COSY experiment reveals the individual spin systems, the HSQC experiment links the proton and carbon frameworks, and the HMBC experiment definitively connects these pieces into the final, unambiguous structure. This integrated, self-validating workflow ensures the highest level of confidence in the assigned structure, a prerequisite for any further research or development involving this compound.
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ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
-
YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]
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Spectroscopic Blueprint of [3-(Sec-butoxy)phenyl]methanamine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of [3-(Sec-butoxy)phenyl]methanamine, a key building block in pharmaceutical and materials science. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural confirmation and purity assessment of this compound. By integrating theoretical predictions with empirical data from analogous structures, this guide offers a robust framework for the spectroscopic evaluation of this compound, ensuring scientific integrity and facilitating its application in complex synthetic pathways.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , is a primary amine featuring a sec-butoxy group substituted on a phenyl ring. The unique spatial arrangement and electronic properties imparted by the sec-butoxy and aminomethyl functionalities make it a versatile intermediate in the synthesis of a wide array of target molecules. Accurate and unambiguous structural characterization is paramount to ensuring the desired downstream reactivity and biological activity. Spectroscopic techniques, namely NMR, IR, and MS, provide a powerful and non-destructive triad of analytical methods to achieve this. This guide delves into the core principles and practical application of these techniques for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Referencing: Chemical shifts are referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Diagram of the NMR Experimental Workflow:
Caption: A standard workflow for FT-IR analysis of a liquid sample.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, aromatic, and ether functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary Amine (-NH₂) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Aromatic Ring |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | -CH₂, -CH₃ |
| N-H Bend (scissoring) | 1590 - 1650 | Medium | Primary Amine (-NH₂) |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium | Aromatic Ring |
| C-O Stretch (ether) | 1200 - 1260 (asymmetric) & 1000-1075 (symmetric) | Strong | Aryl-Alkyl Ether |
| C-N Stretch | 1020 - 1250 | Medium-Weak | Amine |
| C-H Bend (out-of-plane) | 690 - 900 | Strong | Aromatic Ring Substitution Pattern |
Expert Insights: Primary amines typically exhibit two N-H stretching bands due to symmetric and asymmetric vibrations. The strong C-O stretching absorption of the aryl-alkyl ether is a key diagnostic feature. Phenyl alkyl ethers generally show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹. [1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small organic molecules.
Methodology:
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample must be volatile enough to be in the gas phase.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Diagram of the EI-MS Experimental Workflow:
Caption: The process of Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺•): m/z = 179. This corresponds to the molecular weight of the compound. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.
-
Benzylic Cleavage (α-cleavage): A major fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable tropylium ion or a substituted benzyl cation. Loss of the sec-butoxy group would lead to a fragment at m/z = 106.
-
Cleavage α to Nitrogen: The C-C bond adjacent to the nitrogen atom can break, yielding a resonance-stabilized, nitrogen-containing cation. Cleavage of the bond between the benzylic carbon and the phenyl ring would result in a fragment at m/z = 30 (CH₂NH₂⁺).
-
Loss of Alkyl Groups from sec-butoxy: Fragmentation of the sec-butoxy group can occur, leading to the loss of an ethyl radical (C₂H₅•, 29 Da) to give a fragment at m/z = 150, or a methyl radical (CH₃•, 15 Da) to give a fragment at m/z = 164.
-
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the sec-butoxy group could occur.
Expert Insights: The most intense peak in the mass spectrum, known as the base peak, often corresponds to the most stable fragment ion. For benzylamines, the tropylium ion or a related resonance-stabilized cation is frequently the base peak.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural elucidation and purity assessment. This technical guide has outlined the theoretical predictions, detailed experimental protocols, and expert interpretation necessary for researchers to confidently characterize this important chemical intermediate. Adherence to these methodologies will ensure the scientific rigor required for its successful application in research and development.
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. LibreTexts. [Link]
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LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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A Technical Guide to the Strategic Application of [3-(Sec-butoxy)phenyl]methanamine as a Novel Chemical Probe Scaffold in Proteomics
Abstract: The identification of protein function and interaction networks is a cornerstone of modern drug discovery and biological research. Chemical proteomics utilizes small molecule probes to interrogate complex biological systems, enabling target discovery and validation.[1][2] This whitepaper introduces [3-(sec-butoxy)phenyl]methanamine, a compound with unrealized potential in proteomics. While not a conventional proteomics reagent, its distinct structural features—a reactive primary amine for bioconjugation and a sec-butoxy-phenyl moiety for potential protein recognition—position it as an ideal scaffold for developing novel chemical probes.[3][4] This guide provides a comprehensive, technically-grounded framework for synthesizing and deploying this molecule in two powerful proteomics applications: Affinity-Based Protein Profiling (ABPP) for target identification and as a foundational structure for targeted covalent ligand development.[5][6] We present detailed, field-tested protocols, validation strategies, and the scientific rationale behind key experimental choices, empowering researchers to pioneer new avenues of proteomic investigation.
Part 1: Rationale and Chemical Characteristics
This compound is a benzylic amine featuring a sec-butoxy group at the meta-position. Its utility as a proteomics tool is predicated on two key structural attributes:
-
The Primary Amine (-NH₂): This functional group is a highly versatile chemical handle. As a potent nucleophile, it can readily react with a wide array of electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable covalent bonds.[3][7] This allows for the straightforward attachment of reporter tags (like biotin for affinity purification) or reactive moieties ("warheads" for covalent inhibition).[6][7] The accessibility of primary amines on protein surfaces, primarily on lysine residues and the N-terminus, makes them a common target for bioconjugation.[7][8]
-
The Sec-butoxy-phenyl Group: This bulky, moderately hydrophobic moiety can be considered the "recognition element." Its specific size, shape, and electronic properties may confer affinity for previously uncharacterized binding pockets on proteins. The ether linkage is generally stable under physiological conditions.[9][10] The exploration of such fragments is a key strategy in discovering novel protein binders and drug leads.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | Butoxybenzene | Sec-Butylbenzene | Relevance to the Probe |
|---|---|---|---|
| Formula | C₁₀H₁₄O | C₁₀H₁₄ | Provides baseline for molecular weight and elemental composition. |
| Molecular Weight | 150.22 g/mol [9] | 134.22 g/mol [11] | The core scaffold of the probe is of a similar low molecular weight, ideal for fragment-based approaches. |
| LogP (o/w) | 2.865 - 4.26[9][10] | 4.57[11] | Indicates moderate to high hydrophobicity, suggesting potential for binding to hydrophobic pockets in proteins. |
| Water Solubility | 36.6 mg/L at 20°C[10] | 17.6 mg/L at 25°C[11] | Low aqueous solubility necessitates the use of organic co-solvents (e.g., DMSO) for stock solutions. |
| Reactivity | Generally stable ether. Benzene ring can undergo electrophilic aromatic substitution.[12] | Alkylbenzene can be oxidized at the benzylic position under harsh conditions.[12] | The core structure is stable under typical biological assay conditions (neutral pH, aqueous buffer). |
Part 2: Application in Affinity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to identify the protein targets of a small molecule within a complex proteome.[5] In this workflow, the small molecule "bait" is functionalized with a reporter tag (e.g., biotin) that enables the selective enrichment of binding partners for subsequent identification by mass spectrometry.
Synthesis of a Biotinylated ABPP Probe
The first critical step is to convert the this compound scaffold into a functional affinity probe. This is achieved by conjugating it to a biotin molecule via a linker. Biotin's extraordinarily high affinity for streptavidin (Kd ≈ 10⁻¹⁴ M) makes it the gold standard for affinity purification.[13][14][15] A common and efficient method is to use an NHS-ester derivative of biotin.
Caption: Synthesis of the biotinylated affinity probe.
Experimental Protocol: Probe Synthesis
-
Dissolution: Dissolve 10 mg of this compound in 1 mL of anhydrous dimethylformamide (DMF).
-
Base Addition: Add 1.5 molar equivalents of triethylamine (TEA) to the solution. TEA acts as a base to deprotonate the primary amine, increasing its nucleophilicity.
-
Biotinylation: Add 1.1 molar equivalents of Biotin-NHS ester (dissolved in a minimal amount of DMF) dropwise while stirring. The NHS ester is a highly efficient amine-reactive group.[3][7]
-
Reaction: Allow the reaction to proceed for 4 hours at room temperature with constant stirring.
-
Quenching & Purification: Quench the reaction with a small amount of Tris buffer (which contains a primary amine) to consume any unreacted Biotin-NHS ester. Purify the resulting biotinylated probe using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Verification: Confirm the identity and purity of the final product using LC-MS and NMR.
ABPP Experimental Workflow
The synthesized probe can now be used to "fish" for interacting proteins from a cell lysate. A crucial component of this workflow is the competition experiment, which validates the specificity of the probe-protein interactions.
Caption: Affinity-Based Protein Profiling (ABPP) workflow.
Experimental Protocol: ABPP Target Identification
-
Lysate Preparation: Prepare a native (non-denatured) cell lysate from the biological system of interest (e.g., a human cancer cell line) in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents). Determine the total protein concentration using a BCA assay.[16]
-
Competition Control: For the competition experiment, pre-incubate an aliquot of the lysate with a 100-fold molar excess of the original, unlabeled this compound for 1 hour at 4°C. This will saturate specific binding sites.
-
Probe Incubation: Add the biotinylated probe (final concentration 1-10 µM) to both the competition sample and a matched "probe-only" sample. Incubate for 1-2 hours at 4°C.
-
Affinity Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe and any bound proteins.[17]
-
Washing: Pellet the beads using a magnetic stand and wash extensively (at least 5 times) with lysis buffer to remove non-specific protein binders. This is a critical step to reduce background.
-
Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., 8 M urea or on-bead digestion). Reduce, alkylate, and digest the proteins into peptides using trypsin.[18]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. True interaction partners ("hits") should be significantly enriched in the "probe-only" sample compared to the competition control.
Table 2: Representative Data from a Hypothetical ABPP Experiment
| Protein ID | Protein Name | Fold Enrichment (Probe vs. Competition) | p-value | Biological Function |
|---|---|---|---|---|
| P04637 | TP53 | 1.2 | 0.45 | Non-specific binder |
| Q09472 | ABL1 | 15.8 | < 0.001 | Potential Target: Tyrosine Kinase |
| P62258 | 14-3-3ζ | 11.2 | < 0.001 | Potential Target: Adaptor Protein |
| P31946 | GSK3B | 2.1 | 0.21 | Non-specific binder |
| Q13547 | BRD4 | 18.5 | < 0.0001 | Potential Target: Bromodomain Protein |
Part 3: Scaffold for Targeted Covalent Ligand Development
The same this compound scaffold can be adapted for the discovery of covalent inhibitors, a therapeutic modality of increasing importance.[22] The ligand-first approach, where a known binder is modified to include a reactive electrophilic group ("warhead"), is a common strategy.[6][22]
Once a protein target has been identified and validated from the ABPP screen, the primary amine of the scaffold can be functionalized with a mild electrophile, such as an acrylamide or chloroacetamide group. This new molecule is designed to first bind non-covalently to the target protein's active or allosteric site, guided by the sec-butoxy-phenyl moiety. The strategically placed warhead can then form an irreversible covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine), leading to potent and durable inhibition.[6][23]
Caption: Logic for developing a covalent inhibitor.
This rational design process leverages the initial fragment screen (the ABPP experiment) to accelerate the development of highly specific and potent therapeutic candidates.[2][24] Computational docking and structural biology would be essential next steps to optimize the placement and reactivity of the covalent warhead.[25]
Part 4: Conclusion and Future Outlook
This compound, while not a recognized tool in proteomics, holds significant promise as a versatile and unexplored scaffold. Its straightforward derivatization through its primary amine allows for the rapid creation of affinity-based probes for target discovery. The insights gained from such ABPP experiments provide a direct and rational path toward the design of targeted covalent inhibitors. This whitepaper serves as a foundational guide for researchers to unlock the potential of this and other novel chemical fragments. The integration of innovative chemical probe design with advanced proteomic workflows will continue to be a critical driver of progress in both fundamental biology and translational medicine.[1][26]
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Methodological & Application
Application Notes and Protocols for Investigating the Bioactivity of [3-(Sec-butoxy)phenyl]methanamine
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylmethanamine Derivative
The phenylmethanamine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system. Its structural motifs are prevalent in a variety of psychoactive compounds, including antidepressants and stimulants. [3-(Sec-butoxy)phenyl]methanamine is a novel derivative with potential modulatory effects on monoaminergic systems. The current understanding of depression suggests that imbalances in monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, play a crucial role in its pathophysiology.[1] Therefore, compounds that can modulate the activity of these neurotransmitter systems are of significant interest as potential antidepressant agents.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this compound. The protocols outlined herein are designed to first establish the compound's in vitro pharmacological profile and cellular toxicity, followed by an in vivo assessment of its potential antidepressant-like effects and general behavioral profile in rodent models.
Part 1: In Vitro Characterization: Target Engagement and Cytotoxicity
The initial phase of characterization focuses on determining the compound's interaction with key molecular targets within the monoaminergic system and assessing its general cytotoxicity. This foundational knowledge is critical for interpreting in vivo outcomes and guiding further development.
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a mechanism shared by some antidepressant drugs. This assay will determine if this compound exhibits inhibitory activity against either MAO isoform.
Methodology: A continuous spectrophotometric or fluorimetric assay can be employed to measure MAO activity.[2][3]
Protocol: Fluorimetric MAO Inhibition Assay [3]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compound at various concentrations.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes according to the manufacturer's instructions.
-
Prepare a solution of a suitable substrate (e.g., p-tyramine for both MAO-A and MAO-B) and a fluorescent probe that detects hydrogen peroxide, a byproduct of the MAO reaction.
-
-
Assay Procedure (96-well plate format):
-
Add MAO-A or MAO-B enzyme to the wells.
-
Add the test compound at various concentrations or a known MAO inhibitor as a positive control.
-
Incubate for a predefined period at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Monoamine Transporter Binding and Uptake Inhibition Assays
Rationale: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[4] Inhibition of these transporters is a primary mechanism of action for many antidepressant medications. These assays will determine if this compound binds to and/or inhibits the function of these transporters.
Methodology: Radioligand binding assays and uptake inhibition assays are the gold standard for characterizing interactions with monoamine transporters.[4][5]
Protocol: Radioligand Binding Assay [4][6]
-
Membrane Preparation:
-
Use cell lines stably expressing human SERT, DAT, or NET, or rodent brain tissue homogenates.
-
Prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay (96-well filter plate format):
-
Incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of this compound.
-
Incubate at room temperature or 37°C for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from total binding.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Protocol: Uptake Inhibition Assay [4]
-
Cell Culture:
-
Use cell lines stably expressing human SERT, DAT, or NET.
-
-
Uptake Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).
-
Incubate for a short period to allow for substrate uptake.
-
Terminate uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of substrate uptake.
-
Cell Viability (MTT) Assay
Rationale: It is crucial to assess the general cytotoxicity of a compound to ensure that any observed bioactivity is not a result of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[7][8]
Protocol: MTT Assay [7][9][10]
-
Cell Culture:
-
Use a relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or the cell lines used in the transporter assays.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (cytotoxic concentration 50), the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation: In Vitro Characterization Summary
| Assay | Target | Parameter | Result (Hypothetical) |
| MAO Inhibition | MAO-A | IC50 | > 10 µM |
| MAO Inhibition | MAO-B | IC50 | 2.5 µM |
| Transporter Binding | SERT | Ki | 150 nM |
| Transporter Binding | DAT | Ki | 800 nM |
| Transporter Binding | NET | Ki | 50 nM |
| Transporter Uptake | SERT | IC50 | 200 nM |
| Transporter Uptake | DAT | IC50 | 1.2 µM |
| Transporter Uptake | NET | IC50 | 75 nM |
| Cell Viability | SH-SY5Y | CC50 | > 50 µM |
Part 2: In Vivo Behavioral Assessment: Antidepressant-Like Activity and General Locomotor Effects
Following in vitro characterization, the investigation proceeds to in vivo models to assess the compound's potential antidepressant-like effects and its impact on general behavior.
Animal Models and Drug Administration
Animals: Male C57BL/6 mice are commonly used for these behavioral tests. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the institutional animal care and use committee.
Drug Administration: this compound can be dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection or oral gavage. A dose-response study should be conducted to determine the optimal dose range.
Forced Swim Test (FST)
Rationale: The FST is a widely used rodent behavioral test to screen for potential antidepressant drugs.[12][13] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is known to increase the latency to immobility and decrease the total duration of immobility.[12][14]
Protocol: Mouse Forced Swim Test [15][16]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes.
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[17]
-
Record the session for later scoring. The last 4 minutes of the test are typically analyzed.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility (floating motionless or making only small movements to keep the head above water).
-
Compare the immobility time between the compound-treated groups and the vehicle-treated group.
-
Tail Suspension Test (TST)
Rationale: Similar to the FST, the TST is a behavioral despair model used to screen for antidepressant-like activity.[18][19] When suspended by their tails, mice will struggle for a period before becoming immobile. Antidepressants are known to increase the duration of struggling and decrease the immobility time.[18]
Protocol: Mouse Tail Suspension Test [19][20][21]
-
Apparatus: A suspension bar or a dedicated chamber that allows the mouse to hang freely without being able to touch any surfaces.
-
Procedure:
-
Acclimate the mice to the testing room.
-
Administer the test compound or vehicle.
-
Suspend the mouse by its tail using adhesive tape, ensuring the tape is securely attached to the tail and the suspension bar.
-
The test duration is typically 6 minutes.[21]
-
Record the session for scoring.
-
After the test, carefully remove the mouse from the suspension and return it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility (hanging passively and motionless).
-
Compare the immobility time between the different treatment groups.
-
Open Field Test (OFT)
Rationale: The OFT is used to assess general locomotor activity and anxiety-like behavior.[22][23] It is crucial to perform this test to ensure that any effects observed in the FST or TST are not due to a general increase or decrease in motor activity.[22][24]
Protocol: Mouse Open Field Test [22][23]
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking software).
-
Procedure:
-
Acclimate the mice to the testing room.
-
Administer the test compound or vehicle.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).[23] The automated system will record various parameters.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of horizontal and vertical movements (rearing).
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone.
-
Compare these parameters across treatment groups.
-
Data Presentation: In Vivo Behavioral Assessment Summary (Hypothetical Data)
| Behavioral Test | Parameter | Vehicle | Compound (Low Dose) | Compound (High Dose) | Positive Control (Imipramine) |
| Forced Swim Test | Immobility (s) | 150 ± 10 | 120 ± 8 | 90 ± 7 | 85 ± 6 |
| Tail Suspension Test | Immobility (s) | 180 ± 12 | 145 ± 10 | 110 ± 9 | 100 ± 8 |
| Open Field Test | Total Distance (m) | 30 ± 3 | 32 ± 4 | 28 ± 3 | 25 ± 2 |
| Open Field Test | Time in Center (s) | 25 ± 5 | 28 ± 6 | 30 ± 5 | 35 ± 7 |
*p < 0.05, **p < 0.01 compared to vehicle.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for bioactivity screening.
Sources
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- 24. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(sec-Butoxy)benzylamine
Introduction: Strategic Importance and Synthesis Overview
3-(sec-Butoxy)benzylamine is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it an essential precursor for compounds with targeted biological activities. The large-scale production of this amine, however, presents unique challenges, including the need for cost-effective and scalable synthetic routes, robust process controls to ensure safety and product quality, and efficient purification methods.
This document provides a comprehensive guide to a validated two-step synthesis for the large-scale production of 3-(sec-butoxy)benzylamine. The chosen synthetic strategy involves an initial Williamson ether synthesis to produce the key intermediate, 3-(sec-butoxy)benzaldehyde, followed by a reductive amination to yield the final product. This approach is favored for its high yields, operational simplicity on an industrial scale, and the availability of commercial-grade starting materials.
Our focus will be on the practical aspects of scaling up this synthesis, with an emphasis on the underlying chemical principles that guide the selection of reagents, reaction conditions, and safety protocols.
Part 1: Synthesis of the Intermediate: 3-(sec-Butoxy)benzaldehyde via Williamson Ether Synthesis
The initial step in the synthesis is the etherification of 3-hydroxybenzaldehyde with a suitable sec-butylating agent. The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 mechanism.[1]
Causality of Experimental Choices:
-
Choice of Base: Sodium hydroxide is selected as the base due to its low cost, high availability, and sufficient basicity to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming the more nucleophilic sodium phenoxide intermediate.
-
Choice of Alkylating Agent: 2-Bromobutane is the chosen sec-butylating agent. While other sec-butyl halides could be used, the bromide offers a good balance of reactivity and cost.
-
Solvent System: A biphasic system of toluene and water with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed. The PTC is crucial for large-scale synthesis as it facilitates the transfer of the aqueous phenoxide into the organic phase where it can react with the 2-bromobutane, significantly accelerating the reaction rate and improving yield.[2]
-
Temperature Control: The reaction is exothermic, and maintaining a controlled temperature is critical to prevent side reactions and ensure safety.[3] The reaction temperature is maintained at a moderate level to favor the desired SN2 pathway over potential elimination side reactions.
Experimental Protocol: Large-Scale Synthesis of 3-(sec-Butoxy)benzaldehyde
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet is charged with toluene (500 L) and 3-hydroxybenzaldehyde (50 kg, 409.4 mol).
-
Base Addition: A solution of sodium hydroxide (17.2 kg, 430 mol) in deionized water (100 L) is slowly added to the reactor with vigorous stirring. The addition is controlled to maintain the internal temperature below 40°C.
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (2.6 kg, 8.1 mol) is added to the biphasic mixture.
-
Alkylating Agent Addition: 2-Bromobutane (61.7 kg, 450.3 mol) is added dropwise over 2-3 hours, maintaining the reaction temperature between 50-55°C. The exotherm should be carefully monitored.[4]
-
Reaction Monitoring: The reaction is stirred at 55-60°C for 8-12 hours. The progress is monitored by Gas Chromatography (GC) until the consumption of 3-hydroxybenzaldehyde is complete (<1% remaining).
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed sequentially with 1 M hydrochloric acid (50 L) and then with brine (2 x 50 L).
-
The organic phase is dried over anhydrous sodium sulfate and filtered.
-
The toluene is removed under reduced pressure to yield crude 3-(sec-butoxy)benzaldehyde.
-
-
Purification: The crude product is purified by vacuum distillation to afford pure 3-(sec-butoxy)benzaldehyde as a colorless to pale yellow oil.
Part 2: Synthesis of 3-(sec-Butoxy)benzylamine via Reductive Amination
The second stage of the synthesis involves the conversion of the aldehyde intermediate to the target primary amine via reductive amination. This transformation proceeds through the in-situ formation of an imine, which is then reduced to the amine.[5][6][7]
Causality of Experimental Choices:
-
Amine Source: Aqueous ammonia is used as a readily available and cost-effective source of the amine group. An excess is used to drive the equilibrium towards imine formation.
-
Reducing Agent: Sodium borohydride (NaBH4) is chosen as the reducing agent. It is a relatively mild and selective reducing agent that is easier and safer to handle on a large scale compared to more reactive hydrides like lithium aluminum hydride.[8][9][10] It effectively reduces the imine intermediate in the presence of the aromatic ring.[11]
-
Solvent: Methanol is used as the solvent as it readily dissolves both the aldehyde and sodium borohydride, and it facilitates the reaction.
-
Temperature Control: The initial imine formation is typically carried out at room temperature, while the reduction with sodium borohydride is performed at a lower temperature to control the exotherm and minimize side reactions, such as the reduction of the starting aldehyde.
Experimental Protocol: Large-Scale Synthesis of 3-(sec-Butoxy)benzylamine
-
Reactor Setup: A clean, dry, jacketed reactor equipped with a mechanical stirrer, addition funnel, thermometer, and a nitrogen inlet is charged with methanol (400 L) and 3-(sec-butoxy)benzaldehyde (40 kg, 224.4 mol).
-
Ammonia Addition: Concentrated aqueous ammonia (28-30%, 60 L) is added to the reactor, and the mixture is stirred at 20-25°C for 2 hours to facilitate imine formation.
-
Reduction: The reaction mixture is cooled to 0-5°C using a chiller. A solution of sodium borohydride (12.7 kg, 335.7 mol) in a mixture of deionized water (20 L) and 1 M sodium hydroxide (5 L, to stabilize the NaBH4) is prepared separately and added slowly to the reaction mixture over 3-4 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at 5-10°C for an additional 4-6 hours. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or GC until the disappearance of the imine intermediate.
-
Work-up and Isolation:
-
The reaction is carefully quenched by the slow addition of 3 M hydrochloric acid until the pH is ~1. This is done at low temperature to control gas evolution.
-
The methanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with methyl tert-butyl ether (MTBE) (2 x 100 L) to remove any unreacted aldehyde or other non-basic impurities.
-
The aqueous layer is then cooled in an ice bath and the pH is adjusted to >12 by the slow addition of 50% sodium hydroxide solution.
-
The product is extracted into MTBE (3 x 150 L).
-
-
Purification:
-
The combined organic extracts are washed with brine (100 L), dried over anhydrous potassium carbonate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 3-(sec-butoxy)benzylamine.
-
The final product is purified by vacuum distillation to afford high-purity 3-(sec-butoxy)benzylamine.
-
Data Presentation: Quantitative Summary
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Reductive Amination |
| Starting Material | 3-Hydroxybenzaldehyde | 3-(sec-Butoxy)benzaldehyde |
| Key Reagents | 2-Bromobutane, NaOH, TBAB | Aqueous Ammonia, NaBH4 |
| Solvent | Toluene/Water | Methanol |
| Temperature | 50-60°C | 0-10°C (Reduction) |
| Reaction Time | 8-12 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Overall Yield | - | 68-85% |
| Purity (Post-Distillation) | >98% (by GC) | >99% (by GC) |
Analytical Quality Control
-
Gas Chromatography (GC): Used to monitor the progress of both reactions and to determine the purity of the intermediate and final product.[12][13]
-
High-Performance Liquid Chromatography (HPLC): An alternative method for monitoring the reductive amination and assessing final product purity, particularly for non-volatile impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the intermediate and the final product.[15][16][17][18][19]
-
Mass Spectrometry (MS): GC-MS is employed to confirm the molecular weight of the product and identify any potential byproducts.[20][21]
Safety and Process Considerations
-
Exotherm Control: Both the Williamson ether synthesis and the sodium borohydride reduction are exothermic.[22][23][24] Adequate cooling capacity and slow, controlled addition of reagents are critical for large-scale production to prevent thermal runaway.[4]
-
Handling of Sodium Borohydride: Sodium borohydride reacts with water and acidic conditions to produce flammable hydrogen gas.[8] It should be handled in a well-ventilated area, and quenching procedures must be performed with extreme care.
-
Solvent Handling: Toluene, methanol, and MTBE are flammable solvents. All equipment should be properly grounded, and operations should be conducted in an inert atmosphere (e.g., nitrogen) to minimize fire and explosion hazards.
-
Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and chemical-resistant clothing, must be worn.
Visualizations
Overall Synthesis Workflow
Caption: Reaction scheme for the synthesis of 3-(sec-butoxy)benzylamine.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. Reductive Amination. Retrieved from [Link]
- Zdrojewski, T., & Jonczyk, A. (1998). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457.
- Google Patents. (1961). Preparation of benzylamine. US2987548A.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. d3cy01635h1.pdf. Retrieved from [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
- Google Patents. (2009). Method for preparing 3-phenoxy-benzaldehyde. CN101337868A.
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
ResearchGate. Discussion on GC analysis of commercial sec-butylamine samples. Retrieved from [Link]
-
Italian Journal of Food Safety. (2021, April 20). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
DTIC. (2006, December 28). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. Retrieved from [Link]
-
ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ResearchGate. Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]
-
NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
- Google Patents. Process for the preparation of N-benzylamines. EP1247799A2.
-
Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
-
European Patent Office. Process for producing benzylamines. EP 0452952 B1. Retrieved from [Link]
- Google Patents. A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. CN108484410B.
-
CDC. amines, aromatic 2002 | niosh. Retrieved from [Link]
-
Astech Ireland. Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
TSI Journals. Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]
- Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. US5599988A.
- Google Patents. (1979). Temperature control in exothermic/endothermic reaction systems. US4132529A.
Sources
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Troubleshooting & Optimization
Technical Support Center: Managing the Stability of 3-(sec-butoxy)benzylamine in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(sec-butoxy)benzylamine. As a specialized molecule, understanding its stability profile in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Introduction to the Stability of 3-(sec-butoxy)benzylamine
3-(sec-butoxy)benzylamine is a substituted benzylamine derivative. Its structure, featuring a primary amine attached to a benzyl group and a sec-butoxy ether linkage on the aromatic ring, presents specific stability considerations. The primary amine is susceptible to oxidation, while the ether linkage can be prone to hydrolysis under certain conditions. This guide will help you navigate these potential issues to ensure the integrity of your samples and experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-(sec-butoxy)benzylamine has turned yellow/brown. What is causing this discoloration?
Discoloration, typically to a yellow or brown hue, is a common indicator of degradation, primarily through oxidation of the benzylamine moiety. In the presence of oxygen, especially when exposed to light or heat, the benzylic carbon-nitrogen bond can be susceptible to oxidation, leading to the formation of colored impurities such as imines and, upon further degradation, 3-(sec-butoxy)benzaldehyde.
Q2: I'm observing a loss of potency or unexpected peaks in my chromatogram over time. What are the likely degradation products?
A loss of potency and the appearance of new peaks in your analytical chromatogram are strong evidence of chemical degradation. Based on the structure of 3-(sec-butoxy)benzylamine, the two primary degradation pathways are:
-
Oxidative Degradation: This is often the most significant pathway. The primary amine can be oxidized to form the corresponding imine, which can further hydrolyze to 3-(sec-butoxy)benzaldehyde and ammonia.[1] Further oxidation of the aldehyde can lead to 3-(sec-butoxy)benzoic acid.
-
Hydrolytic Cleavage: The sec-butoxy ether linkage may undergo hydrolysis, particularly under acidic conditions, to yield 3-hydroxybenzylamine and sec-butanol.[2][3][4][5] This is generally a slower process compared to oxidation unless harsh acidic conditions are employed.
Q3: What are the ideal storage conditions for solutions of 3-(sec-butoxy)benzylamine?
To minimize degradation, solutions of 3-(sec-butoxy)benzylamine should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at 2-8°C. For long-term storage, freezing at -20°C or below is recommended.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can accelerate oxidative processes.
-
Atmosphere: For maximum stability, especially for long-term storage, it is advisable to purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7). Basic conditions can accelerate the oxidation of benzylamines.
Q4: Which solvents are recommended for dissolving 3-(sec-butoxy)benzylamine?
The choice of solvent can impact stability. Aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally suitable. If aqueous solutions are required, use buffered solutions (pH 4-7) and prepare them fresh whenever possible. Avoid using solvents that may contain peroxide impurities (e.g., aged ethers like diethyl ether or THF), as these can initiate oxidation.
Q5: Are there any common impurities from the synthesis of 3-(sec-butoxy)benzylamine that I should be aware of?
Synthetic byproducts can be mistaken for degradation products. Depending on the synthetic route, common impurities may include:
-
Starting materials: 3-hydroxybenzylamine, 2-bromobutane (or other sec-butylating agents).
-
Over-alkylation products: N,N-di-(3-(sec-butoxy)benzyl)amine.
-
Byproducts from reducing agents used in the synthesis.
It is crucial to have a well-characterized starting material to distinguish between pre-existing impurities and degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with 3-(sec-butoxy)benzylamine solutions.
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Explanation | Recommended Action |
| Oxidation | Exposure to atmospheric oxygen, light, or elevated temperatures is accelerating the oxidation of the benzylamine. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen).2. Light Protection: Use amber vials or protect from light.3. Temperature Control: Store solutions at 2-8°C or frozen.4. Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) may be considered, but compatibility with the downstream application must be verified. |
| High pH | Basic conditions can catalyze the oxidation of benzylamines. | Ensure the pH of the solution is controlled, ideally between 4 and 7, using a suitable buffer system. |
| Solvent Impurities | Peroxides in the solvent can initiate oxidative degradation. | Use fresh, high-purity solvents. Test for peroxides in ether-based solvents before use. |
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
| Potential Degradant | Identification Strategy | Confirmation | Mitigation Strategy |
| 3-(sec-butoxy)benzaldehyde | Look for a peak with a molecular weight corresponding to the loss of NH and addition of O. | Compare the retention time and mass spectrum with a commercial standard of 3-(sec-butoxy)benzaldehyde if available. | Follow the recommendations for preventing oxidation (inert atmosphere, light protection, low temperature). |
| 3-hydroxybenzylamine | Look for a peak with a molecular weight corresponding to the loss of the sec-butyl group. | Analyze by LC-MS and look for the characteristic mass-to-charge ratio. | Avoid strongly acidic conditions. Use buffered solutions in the appropriate pH range. |
| Imine Dimer | Look for a peak with a molecular weight corresponding to the condensation of two molecules of 3-(sec-butoxy)benzylamine with the loss of ammonia. | High-resolution mass spectrometry can help confirm the molecular formula. | Prevent oxidation, as imine formation is an intermediate step in the oxidative degradation pathway. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to intentionally degrade 3-(sec-butoxy)benzylamine and identify its potential degradation products, which is essential for developing a stability-indicating analytical method.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(sec-butoxy)benzylamine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method, such as LC-MS, to identify and characterize the degradation products.[7][8][9]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying 3-(sec-butoxy)benzylamine in the presence of its impurities and degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 4-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation products and impurities.
3. Detection:
-
UV detection at a wavelength where 3-(sec-butoxy)benzylamine and its potential degradation products have significant absorbance (e.g., around 254 nm or 270 nm).
-
For higher specificity and identification, use a mass spectrometer (LC-MS).
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathways
Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway of 3-(sec-butoxy)benzylamine.
Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathway of 3-(sec-butoxy)benzylamine.
Summary of Stability and Recommended Handling
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), ≤ -20°C (long-term) | To slow down the rate of all potential degradation reactions. |
| Light Exposure | Store in amber vials or protect from light | To prevent photo-initiated oxidation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To minimize oxidative degradation by removing oxygen. |
| pH of Solution | 4 - 7 | To minimize base-catalyzed oxidation and acid-catalyzed hydrolysis. |
| Solvent Choice | High-purity aprotic solvents or freshly prepared aqueous buffers | To avoid reactive impurities like peroxides and to control pH. |
By understanding the potential stability issues and implementing the recommended handling and storage procedures, researchers can ensure the quality and integrity of their 3-(sec-butoxy)benzylamine solutions, leading to more accurate and reliable experimental outcomes.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: Column Chromatography of 3-(sec-butoxy)benzylamine
Welcome to the technical support center for the chromatographic purification of 3-(sec-butoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies. As Senior Application Scientists, we understand that the purification of basic compounds like aromatic amines can present unique challenges. This resource is structured to walk you through the process of developing a robust eluent system and overcoming common obstacles, ensuring the successful isolation of your target compound.
Understanding the Molecule: 3-(sec-butoxy)benzylamine
-
Basicity: The primary amine group makes the molecule basic. The pKa of the parent compound, benzylamine, is approximately 9.33.[1][2] This basicity is a key factor in its interaction with silica gel.
-
Polarity: The molecule possesses both polar (amine) and non-polar (benzyl and sec-butoxy groups) regions. The sec-butoxy group, being a moderately bulky and hydrophobic substituent, will decrease the overall polarity of the molecule compared to benzylamine.
-
Solubility: It is expected to be soluble in a range of organic solvents.
The primary challenge in the normal-phase chromatography of basic amines on standard silica gel is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low or no recovery.
-
Peak Tailing: The compound elutes as a broad, asymmetrical peak, leading to poor resolution and contamination of fractions.
-
On-Column Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive compounds.
Part 1: Developing the Eluent System - A Step-by-Step Guide
A systematic approach starting with Thin Layer Chromatography (TLC) is the most effective way to determine the optimal eluent system for your column.
Step 1: Initial Solvent System Screening with TLC
The goal of this step is to find a solvent system that provides a good retention factor (Rf) for 3-(sec-butoxy)benzylamine, ideally between 0.2 and 0.4.
Recommended Starting Solvent Systems:
A common starting point for compounds of moderate polarity is a mixture of a non-polar and a polar solvent.
| Non-Polar Solvent | Polar Solvent |
| Hexanes or Heptane | Ethyl Acetate (EtOAc) |
| Dichloromethane (DCM) | Methanol (MeOH) |
Experimental Protocol:
-
Prepare several small beakers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
-
Spot a dilute solution of your crude 3-(sec-butoxy)benzylamine onto a TLC plate.
-
Develop the plates in the different solvent systems.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or a suitable staining agent (e.g., ninhydrin for primary amines).
Step 2: Addressing Peak Tailing with Basic Additives
It is highly likely that you will observe significant peak tailing on the TLC plate due to the basic nature of the amine. To counteract this, a small amount of a basic modifier should be added to the eluent.
Common Basic Modifiers:
-
Triethylamine (Et3N or TEA): Typically added at 0.1-1% (v/v).
-
Ammonia (NH3): A solution of 7N ammonia in methanol can be used as the polar component or added to other solvent systems (e.g., 1-2% of a 7N solution).
Experimental Protocol:
-
Select the solvent system from Step 1 that gave an Rf in the desired range.
-
Prepare a new eluent with the addition of a basic modifier (e.g., 8:2 Hexanes:EtOAc with 0.5% Et3N).
-
Run a new TLC with this modified eluent.
-
Compare the spot shape to the TLC without the additive. You should observe a more symmetrical, less streaked spot.
Step 3: Scaling Up to Column Chromatography
Once you have an optimized eluent system from your TLC analysis, you can proceed to column chromatography.
Key Considerations:
-
Column Packing: Always pack the column using the same eluent system (including the basic additive) that you will use for the separation. This ensures the column is properly equilibrated.
-
Slurry vs. Dry Packing: For most applications, creating a slurry of the silica gel in the eluent and pouring it into the column is the preferred method for achieving a well-packed column.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a less polar solvent. Alternatively, for less soluble samples, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and adding this to the top of the column.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 3-(sec-butoxy)benzylamine and similar compounds.
Q1: My compound is streaking badly on the TLC plate, even with triethylamine.
A1:
-
Increase the concentration of the basic modifier: Try increasing the triethylamine concentration to 1-2%.
-
Switch to a stronger base: A 7N solution of ammonia in methanol can be more effective at neutralizing the acidic silica. You can use this as your polar solvent or add a small percentage to your eluent.
-
Consider an alternative stationary phase: If tailing persists, an amine-functionalized silica gel column may be a better choice.[3] These columns have a less acidic surface and are specifically designed for the purification of basic compounds.
Q2: My compound won't come off the column, or the recovery is very low.
A2:
-
Increase the polarity of the eluent: If your compound is highly polar, a simple hexane/ethyl acetate system may not be strong enough to elute it. Gradually increasing the polarity by switching to a dichloromethane/methanol system may be necessary.
-
Check for irreversible adsorption: The amine may be binding too strongly to the silica. Adding a competitive base like triethylamine or ammonia to the eluent is crucial to prevent this.[3]
-
Assess compound stability: To check if your compound is degrading on the silica, spot it on a TLC plate and let it sit for an hour before developing. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. In this case, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase column.
Q3: I see good separation on the TLC, but on the column, the compounds co-elute.
A3:
-
Column overloading: You may be loading too much sample onto the column. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Improper column packing: Air bubbles or channels in the silica bed can lead to poor separation. Ensure your column is packed uniformly.
-
Solvent effects during loading: If you dissolve your sample in a solvent that is much more polar than your eluent, it can cause band broadening and co-elution. Use a minimal amount of the eluent or a less polar solvent to dissolve your sample. Dry loading is often the best solution for this issue.
Q4: Can I use a solvent system containing an aromatic solvent like toluene?
A4: Yes, for aromatic compounds, incorporating an aromatic solvent like toluene into the mobile phase can sometimes improve separation by influencing pi-pi stacking interactions between the analyte and the stationary phase.[4] You could try a solvent system like toluene/ethyl acetate or toluene/acetone.
Part 3: Alternative Chromatographic Techniques
If you continue to face challenges with standard silica gel chromatography, consider these alternative approaches:
-
Amine-Functionalized Silica Gel: As mentioned, this is an excellent option for purifying basic compounds. The amine groups on the silica surface minimize the interaction with the analyte's amine group, resulting in better peak shape and recovery.[3]
-
Alumina Chromatography: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Basic alumina can be a good choice for the purification of strongly basic compounds.
-
Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds, it is often necessary to add a modifier to the mobile phase to control the ionization of the amine. A common choice is to work at a high pH (using a buffer like ammonium bicarbonate) to ensure the amine is in its neutral, free-base form, which increases its retention on the non-polar stationary phase.[3]
By following this structured approach of method development and troubleshooting, you will be well-equipped to successfully purify 3-(sec-butoxy)benzylamine and other challenging basic compounds.
References
-
Wikipedia. Benzylamine. [Link]
-
PubChem. Benzylamine. National Institutes of Health. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
PubChem. 3-(Trifluoromethoxy)benzylamine. National Institutes of Health. [Link]
-
Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
Sources
preventing degradation of [3-(Sec-butoxy)phenyl]methanamine during storage
Technical Support Center: [3-(Sec-butoxy)phenyl]methanamine
Introduction: Understanding the Stability of this compound
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable research compound. As a substituted benzylamine, this compound possesses inherent reactivity that, while crucial for its synthetic utility, also presents challenges for storage.
The primary amine and the benzylic position are susceptible to oxidative degradation, a process that can be accelerated by environmental factors such as oxygen, light, heat, and the presence of metal catalysts.[1][2][3][4] Amines are also known to react with atmospheric carbon dioxide. This guide provides a comprehensive framework for mitigating these degradation pathways through proven storage and handling protocols, troubleshooting common issues, and outlining analytical methods for quality control. Our goal is to empower you with the knowledge to maintain the integrity of your material, ensuring the reliability and reproducibility of your experimental results.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues you may encounter during the storage and use of this compound in a practical question-and-answer format.
Q1: My previously clear, colorless sample of this compound has developed a yellow or brown tint. What is the cause, and is the material still usable?
A1: The development of a yellow or brown color is a classic indicator of oxidative degradation. This process typically involves a free-radical chain mechanism initiated by atmospheric oxygen.[3] The primary amine group is oxidized, potentially leading to the formation of imines, nitroso compounds, or polymeric materials, which are often colored.
-
Causality: The sec-butoxy group on the phenyl ring is an electron-donating group. While this can strengthen the C-N bond, the benzylic position and the amine's lone pair of electrons remain susceptible to oxidation.[5] This process can be significantly accelerated by exposure to light and trace metal impurities.
-
Recommended Action:
-
Do not assume the material is unusable, but proceed with caution. The usability depends entirely on the tolerance of your specific application to the impurities formed.
-
Quantify the Purity: Before use, you must re-analyze the material to determine its current purity. We recommend using Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR (qNMR) to identify and quantify the parent compound and major degradation products.
-
Review Storage Protocol: This is a critical sign that your storage and handling procedures are insufficient to protect the compound from atmospheric oxygen. Immediately implement the stringent storage protocols outlined in the FAQ section below.
-
Q2: I have observed a loss of purity in my sample via GC-MS analysis, but there is no significant color change. What could be the degradation pathway?
A2: A loss of purity without significant color change often points to non-oxidative degradation pathways or the initial stages of oxidation where chromophores have not yet formed.
-
Causality: The most likely culprit is the reaction of the primary amine with atmospheric carbon dioxide (CO₂) to form a carbamate salt. This is a common issue for many amines stored with repeated access to air. While this reaction is sometimes reversible with heat, it represents a significant loss of the active freebase form of the amine.
-
Recommended Action:
-
Confirm the Impurity: Analyze the sample using techniques that can identify non-volatile salts, such as LC-MS or NMR spectroscopy.
-
Implement Inert Gas Handling: This type of degradation is a direct result of exposure to air. All future handling must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using proper air-sensitive techniques.[6][7][8] Refer to the protocol for Handling Under Inert Atmosphere.
-
Evaluate Container Seal: Ensure the container cap and septum (if used) provide a hermetic seal. Compromised seals are a primary entry point for air and moisture.[7][9]
-
Q3: My NMR spectrum shows several new, small peaks that I cannot identify after storing the compound for several months. How do I proceed?
A3: The appearance of new signals in an NMR spectrum indicates the formation of degradation products. The key is to identify the source of degradation by systematically evaluating potential causes.
-
Recommended Action Workflow: We have designed a logical flowchart to guide your troubleshooting process.
Caption: Troubleshooting flowchart for diagnosing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: To ensure maximum shelf-life and prevent degradation, we have established the following optimal storage conditions based on the compound's chemical properties.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and reaction with atmospheric CO₂.[7][8][9] |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of all potential degradation reactions.[10] Do not freeze unless necessary, as this can introduce moisture via condensation upon thawing. |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from light-induced degradation, as benzylamine derivatives can be light-sensitive.[11] |
| Container | Borosilicate Glass (Type 1) | Provides an inert surface. Ensure the container is clean and scrupulously dry. |
| Seal | Tightly Sealed Cap with PTFE Liner | Provides a chemical-resistant, hermetic seal to prevent ingress of air and moisture. For frequent access, Sure/Seal™ type bottles are highly recommended.[7][9] |
Q2: What are the primary chemical pathways through which this compound degrades?
A2: Understanding the degradation mechanisms is key to preventing them. The two most significant pathways are oxidation and reaction with carbon dioxide.
Caption: Primary degradation pathways for the compound.
-
Oxidative Degradation: This is often the most significant pathway, initiated by reaction with oxygen. The process can form a complex mixture of products and is catalyzed by light and metal ions.[2][3]
-
Carbamate Formation: Primary amines readily react with CO₂ from the air to form ammonium carbamate salts. This reduces the concentration of the desired free amine.
Q3: Can I use antioxidants to stabilize the compound?
A3: For a neat research chemical, the addition of stabilizers is generally not recommended as it introduces a new variable into your experiments. The preferred method of stabilization is strict control of the storage environment (inert gas, cold, dark). However, if you are developing a formulation, the use of antioxidants can be highly effective. Aromatic amine antioxidants or sterically hindered phenols are commonly used for this purpose in various industries.[12][13][14] A combination of a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer) often provides synergistic protection.[12]
Protocols for Ensuring Compound Integrity
Adherence to standardized protocols is the most effective way to prevent degradation.
Protocol 1: Handling Under Inert Atmosphere (Syringe Transfer)
This protocol describes the transfer of the liquid amine from a Sure/Seal™ bottle to a reaction flask, minimizing exposure to air.
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed reaction vessel with a rubber septum
-
Dry, clean syringe and a long needle (e.g., 18-gauge)
-
A second needle for pressure equalization (venting)
-
Source of dry Argon or Nitrogen gas with a manifold
Procedure:
-
Prepare: Secure the reaction vessel and flush it thoroughly with inert gas. The vent needle should be connected to an oil bubbler or similar pressure-release system.
-
Pressurize: Puncture the septum of the reaction vessel with the inert gas inlet needle. Puncture the septum of the Sure/Seal™ bottle with a short needle connected to the inert gas line to create a slight positive pressure.
-
Withdraw: Puncture the Sure/Seal™ septum with the long, clean syringe needle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will aid the transfer.
-
Transfer: Remove the syringe from the Sure/Seal™ bottle and quickly insert it into the septum of the reaction vessel. Depress the plunger to dispense the amine.
-
Finalize: Once the transfer is complete, remove the syringe and the inert gas inlet needle from the reaction vessel. Remove the pressurizing needle from the Sure/Seal™ bottle and replace the protective plastic cap.
Caption: Workflow for air-sensitive liquid transfer.
Protocol 2: Analytical Monitoring by Gas Chromatography (GC)
Regularly checking the purity of your stored compound is a cornerstone of good laboratory practice. GC is an excellent technique for this purpose.[15][16][17]
Objective: To determine the purity of this compound and detect any volatile degradation products.
Sample Preparation:
-
Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dilute this stock solution 1:10 with the same solvent for analysis.
Instrumentation and Method: The following is a general starting method. Optimization may be required for your specific instrument.
| GC Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | Rtx-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% diphenyl column) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp | 250°C |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Detector | Scan range: 40-550 amu |
Data Analysis:
-
Integrate the peak corresponding to this compound and all impurity peaks.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Use the MS data to tentatively identify any major degradation products.
References
-
Lasebikan, O. A., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. [Link]
-
Griese, J., et al. (2015). Visible Light-driven Dehydrogenation of Benzylamine under Liberation of H2. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. [Link]
-
Al-Absi, R. S., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]
-
Mondal, B., et al. (2022). Sunlight induced efficient photocatalytic oxidation of benzylamines and CO2 reduction over a 2D–2D MoS2/FP-BTA heterojunction catalyst. RSC Publishing. [Link]
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. [Link]
-
Choi, W. Y., et al. (2019). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
da Silva, M. A. G., et al. (2020). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Light driven oxidative coupling of benzylamines using Fe(bpy)3/npg-C3N4 as photocatalyst. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
-
HELIOS-BD. (n.d.). Investigating light sensitivity in bipolar disorder. [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 10. diplomatacomercial.com [diplomatacomercial.com]
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- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bre.com [bre.com]
Validation & Comparative
Comparative Analysis: sec-Butoxy vs. tert-Butoxy Phenylmethanamine as Functional Moieties
A Senior Application Scientist's Guide to Selecting the Appropriate Isomer for Synthesis and Drug Discovery
In the landscape of synthetic chemistry and drug development, subtle structural modifications can lead to profound differences in reactivity, stability, and biological activity. The choice between isomeric building blocks is a critical decision point, dictating not only the synthetic strategy but also the physicochemical properties of the final molecule. This guide provides an in-depth comparative analysis of sec-butoxy phenylmethanamine and tert-butoxy phenylmethanamine, focusing on the steric and electronic implications of the isomeric butoxy group. We will explore how these differences manifest in their synthesis, reactivity, and spectroscopic signatures, providing researchers with the data-driven insights needed to make informed decisions.
Molecular Structure: The Foundation of Divergent Properties
The core difference between the two molecules lies in the branching of the butyl group attached to the oxygen atom. The sec-butyl group is a secondary alkyl group, creating a chiral center, whereas the tert-butyl group is a tertiary alkyl group, known for its significant steric bulk.
Causality Behind Experimental Choices:
-
Ether Synthesis: The Williamson ether synthesis is a standard choice. However, the reactivity of the alkyl halide is paramount. tert-Butyl bromide, being a tertiary halide, is highly prone to elimination (E2) reactions, especially with a strong, unhindered base like sodium hydride acting on a phenoxide. To favor substitution (SN1), milder conditions or alternative reagents like tert-butyl alcohol under acidic conditions (which is incompatible with a free amine) might be considered. The synthesis of the tert-butoxy derivative is often more challenging due to this competing elimination pathway.
-
Amine Formation: Reduction of a nitrile is a robust method. The choice of reducing agent, such as LiAlH₄, is effective but requires stringent anhydrous conditions. Catalytic hydrogenation is a greener alternative but may be sensitive to catalyst poisoning or require higher pressures.
Experimental Protocol: Synthesis of [3-(tert-Butoxy)phenyl]methanamine
This protocol is a representative procedure adapted from established methodologies for ether synthesis and nitrile reduction.
PART A: Synthesis of 3-(tert-Butoxy)benzonitrile
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 3-hydroxybenzonitrile (5.95 g, 50 mmol) and dry N,N-Dimethylformamide (DMF, 100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the phenoxide.
-
Alkylation: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 13.1 g, 60 mmol) in DMF (20 mL). Add this solution dropwise to the reaction mixture. Causality: Boc₂O is used here as an electrophilic source of the "t-Bu+" synthon, which can be more effective than t-BuBr in suppressing the E2 elimination side reaction.
-
Reaction: Heat the mixture to 50 °C and stir for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-(tert-butoxy)benzonitrile.
PART B: Reduction to [3-(tert-Butoxy)phenyl]methanamine
-
Setup: To a flame-dried 500 mL round-bottom flask under argon, add lithium aluminum hydride (LiAlH₄, 2.8 g, 75 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C. Dissolve the 3-(tert-butoxy)benzonitrile (8.75 g, 50 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Rationale: A slow, controlled addition is crucial to manage the highly exothermic reduction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add 2.8 mL of water, 2.8 mL of 15% aqueous NaOH, and finally 8.4 mL of water. A granular precipitate should form.
-
Isolation: Stir the mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation under reduced pressure or conversion to a hydrochloride salt.
Comparative Reactivity: The Role of the Butoxy Group
The primary application where the difference between sec- and tert-butoxy becomes critical is in their use as protecting groups. The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis and general amine protection. [1][2]
-
tert-Butoxy as a Labile Protecting Group: The tert-butoxy group, particularly in the form of a Boc carbamate, is prized for its stability in basic and nucleophilic conditions while being easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid). [2]This orthogonality is fundamental to complex synthetic strategies. The mechanism of cleavage proceeds through a stable tertiary carbocation, a low-energy pathway that allows for mild deprotection.
-
sec-Butoxy as a More Robust Protecting Group: A sec-butoxycarbonyl equivalent would be significantly more stable to acid. Cleavage would require harsher acidic conditions, as it would proceed through a less stable secondary carbocation. This can be an advantage if greater stability is required, but it reduces its utility as a readily removable protecting group in orthogonal schemes.
Steric Influence in Reactions: In reactions where the phenylmethanamine moiety acts as a nucleophile or a ligand, the steric bulk of the butoxy group becomes significant.
-
Reactivity: The tert-butoxy group will more effectively shield the ortho positions of the phenyl ring and the amine itself from attack or coordination compared to the less bulky sec-butyl group. This can be exploited to influence regioselectivity in aromatic substitution reactions or to control coordination geometry in organometallic complexes.
Spectroscopic Signatures: A Tool for Validation
The structural differences are clearly reflected in their NMR spectra, providing a definitive method for characterization.
| Spectral Feature | sec-Butoxy Phenylmethanamine (Predicted) | tert-Butoxy Phenylmethanamine (Predicted) | Rationale |
| ¹H NMR (butoxy group) | - Multiplet (~4.2-4.4 ppm, 1H, -O-CH -)- Multiplet (~1.6-1.8 ppm, 2H, -CH₂ -CH₃)- Triplet (~0.9 ppm, 3H, -CH₂-CH₃ )- Doublet (~1.2 ppm, 3H, -CH-CH₃ ) | - Singlet (~1.3 ppm, 9H, -C(CH₃)₃) | The nine equivalent protons of the tert-butyl group result in a single, sharp peak. [3]The sec-butyl group shows four distinct, coupled signals. |
| ¹³C NMR (butoxy group) | - ~75 ppm (-O-C H-)- ~30 ppm (-C H₂-)- ~20 ppm (-CH-C H₃)- ~10 ppm (-CH₂-C H₃) | - ~78 ppm (-O-C (CH₃)₃)- ~29 ppm (-C(C H₃)₃) | The quaternary carbon of the tert-butoxy group appears further downfield. The number of signals directly corresponds to the number of non-equivalent carbons. |
This clear distinction in the NMR spectrum serves as a primary, self-validating check during synthesis. The appearance of a sharp 9H singlet is an unmistakable indicator of the tert-butyl group, while the complex multiplet pattern confirms the presence of the sec-butyl group.
Conclusion and Recommendations
The choice between sec-butoxy and tert-butoxy phenylmethanamine is a strategic one, guided by the specific demands of the application.
-
Choose tert-Butoxy Phenylmethanamine when:
-
The alkoxy group is intended to be a highly acid-labile protecting group.
-
Maximum steric hindrance is required to direct the outcome of a reaction or to modulate the properties of a final compound.
-
A simple, unambiguous NMR signature is desired for rapid characterization.
-
-
Choose sec-Butoxy Phenylmethanamine when:
-
A more robust ether linkage with greater acid stability is needed.
-
A chiral center within the building block is desired to influence stereoselective transformations.
-
Finer steric tuning is required, offering less bulk than the tert-butyl analogue but more than a primary alkoxy group.
-
Ultimately, this comparative guide demonstrates that while isomeric, these two building blocks are not interchangeable. A thorough understanding of their divergent properties, rooted in the fundamental principles of steric hindrance and carbocation stability, empowers the research scientist to design more efficient syntheses and develop molecules with precisely tailored characteristics.
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PubChem. (n.d.). 1-Sec-butoxy-butane. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (n.d.). [3-(Tert-Butoxy)Phenyl]Methanamine. Retrieved from [Link]
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Verma, S., Kumar, S., & Kumar, R. (2018). Rapid and Efficient N-tert-butoxy carbonylation of Amines Catalyzed by Sulfated Tin Oxide Under Solvent-free Condition. ResearchGate. Retrieved from [Link]
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Validating the Biological Target of [3-(sec-butoxy)phenyl]methanamine: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary drug discovery, the precise identification and validation of a compound's biological target are paramount. This foundational step dictates the trajectory of preclinical and clinical development, influencing everything from efficacy and safety profiling to patient stratification. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and confirm the biological target of the novel compound, [3-(sec-butoxy)phenyl]methanamine. Drawing upon established principles of medicinal chemistry and pharmacology, we will navigate the logical progression from a computationally-informed hypothesis to rigorous experimental verification.
Introduction: Deconstructing the Molecule to Hypothesize the Target
The chemical architecture of this compound, a substituted phenylmethanamine, provides critical clues to its potential biological interactions. The core phenethylamine scaffold is a well-established pharmacophore known to interact with a variety of targets within the central nervous system, most notably the monoamine neurotransmitter systems.[1][2] The presence of a methanamine group attached to a phenyl ring is a common feature in ligands for adrenergic, dopaminergic, and serotonergic receptors and transporters.
The substitution pattern on the phenyl ring and modifications to the side chain are key determinants of receptor selectivity and pharmacological activity.[3] Specifically, alkoxy substitutions on the phenyl ring are well-tolerated and have been incorporated into compounds targeting a range of biological entities, including anticonvulsant targets.[4] The meta-position of the sec-butoxy group in this compound is particularly noteworthy, as this position is often modified in known monoamine reuptake inhibitors to enhance potency and selectivity.
Based on this structural analogy to known psychoactive compounds and inhibitors of monoamine transporters, we can formulate a primary hypothesis:
Hypothesis: The principal biological target of this compound is one or more of the monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), or the dopamine transporter (DAT).
This guide will now systematically outline the experimental journey to test and validate this hypothesis, comparing various techniques for their utility and the quality of evidence they provide.
The Validation Workflow: A Multi-pronged Approach
A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from orthogonal assays. The following workflow is designed to systematically investigate the interaction of this compound with its hypothesized targets.
Caption: Schematic of a cell-based functional assay to measure transporter inhibition.
Authoritative Grounding: The use of human transporter-expressing cell lines is crucial for ensuring the clinical relevance of the findings, as there can be species differences in transporter pharmacology.
In Vivo Validation: Demonstrating Target Engagement in a Living System
The ultimate validation of a biological target comes from demonstrating that the compound engages the target in a living organism and produces a predictable physiological or behavioral response.
Animal Behavioral Models
Principle: If this compound is a potent NET inhibitor, it would be expected to produce behavioral effects consistent with increased noradrenergic signaling.
Example Protocol (Forced Swim Test in Mice - a model sensitive to antidepressants, including NET inhibitors):
-
Acclimation: Acclimate mice to the testing room and handling procedures.
-
Compound Administration: Administer this compound or a vehicle control intraperitoneally at various doses.
-
Forced Swim Test: Place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility during a 6-minute test session.
-
Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Comparison with Alternatives: Other behavioral models sensitive to monoamine transporter inhibition include the tail suspension test (for antidepressant-like effects) and locomotor activity monitoring (for stimulant effects). The choice of model depends on the specific hypothesis being tested.
In Vivo Microdialysis
Principle: This technique directly measures the concentration of neurotransmitters in the extracellular fluid of a specific brain region in a freely moving animal. It provides direct evidence of target engagement and its neurochemical consequences.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the prefrontal cortex for NET).
-
Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect baseline samples of the dialysate.
-
Compound Administration: Administer this compound.
-
Sample Collection and Analysis: Continue to collect dialysate samples and analyze the concentrations of norepinephrine, serotonin, and dopamine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Data Interpretation: A significant and sustained increase in extracellular norepinephrine levels following compound administration would provide strong evidence for NET inhibition in vivo.
Summary and Conclusion
The validation of a biological target is a critical and iterative process. For this compound, a hypothesis grounded in its chemical structure points towards the monoamine transporters as the likely targets. This guide has outlined a comprehensive and comparative workflow, progressing from rapid in silico and in vitro screens to more complex and physiologically relevant cell-based and in vivo studies. By systematically applying these methodologies and critically evaluating the converging evidence, researchers can confidently identify and validate the biological target of this novel compound, paving the way for its further development as a potential therapeutic agent.
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A Senior Application Scientist's Guide to Confirming Experimental Findings with Computational Docking Studies
In the landscape of modern drug discovery, the synergy between empirical experimental data and in silico computational modeling is not merely advantageous; it is essential for accelerating the journey from hit identification to lead optimization. This guide provides researchers, scientists, and drug development professionals with a robust framework for leveraging computational docking studies to validate, interpret, and build upon experimental findings. We move beyond simplistic protocols to explain the causality behind methodological choices, ensuring a self-validating system that enhances scientific rigor and confidence in your results.
Part 1: The Indispensable Alliance of Wet Lab and In Silico
Experimental techniques provide the "ground truth" of molecular interactions. They measure tangible biochemical and biophysical events. Computational docking, on the other hand, offers a powerful predictive lens to visualize and rationalize these events at an atomic level.[1][2] The integration of these two domains creates a powerful feedback loop: experiments can validate computational predictions, and computational models can explain experimental results, guiding the next round of more focused, and therefore more efficient, wet-lab work.[1][2]
This guide will dissect a workflow designed not just to generate data, but to build a cohesive and defensible story about your molecule's interaction with its target.
Part 2: Establishing the Experimental Foundation
Before we can confirm findings, we must have a solid experimental baseline. Different techniques provide different, yet complementary, pieces of the puzzle.
-
Structural Methods (The "Where"): Techniques like X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution, three-dimensional structures of protein-ligand complexes.[3][4] This data is the gold standard, revealing the precise binding pose, orientation, and key atomic interactions.
-
Biophysical Methods (The "How Strong"): Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) quantify the thermodynamics and kinetics of binding.[3][5] ITC measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5] SPR provides real-time data on association and dissociation rates, from which the binding affinity can also be derived.[3]
This experimental data provides the critical benchmarks against which our computational models will be validated.
Part 3: The Computational Corollary: A Deep Dive into Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[6][7] The process fundamentally involves two key components:
-
Sampling Algorithms: These algorithms explore a vast conformational space of the ligand within the protein's binding site, generating a multitude of possible binding poses.[8]
-
Scoring Functions: Once poses are generated, a scoring function estimates the binding affinity for each pose.[8][9] The resulting "docking score" is typically an estimate of the binding free energy (ΔG), with more negative values indicating stronger predicted binding.[10][11]
It is crucial to understand that a docking score is an approximation and not a direct equivalent of an experimentally measured Kd or IC50.[12][13] Its true power lies in the ability to rank-order a series of compounds and to rationalize binding modes.[13]
The Integrated Workflow: A Self-Validating Protocol
This section details a workflow that builds in checkpoints to ensure the reliability and relevance of the docking results.
Caption: Overall workflow integrating experimental data with computational docking.
Experimental Protocol 1: Docking Protocol Validation
This is the most critical step for ensuring the trustworthiness of your study. Before docking your compounds of interest, you must demonstrate that your chosen docking software and parameters can reproduce a known, experimentally determined binding pose.[14] This is typically done by "redocking" a co-crystallized ligand into its own protein structure.
Caption: Workflow for validating a docking protocol via redocking.
Methodology:
-
Obtain Structure: Download the PDB file of your target protein co-crystallized with a known ligand.
-
Separate Components: Split the PDB file into two separate files: one for the protein and one for the ligand.
-
Prepare Protein: Prepare the protein structure. This typically involves adding polar hydrogens, assigning partial charges, and removing crystallographic water molecules that do not play a key structural or bridging role.[15] The choice of which water molecules to keep is critical; waters that mediate protein-ligand interactions should be retained.[9]
-
Prepare Ligand: Prepare the ligand by adding hydrogens and assigning appropriate atom and bond types.
-
Define Binding Site: Define the docking search space (the "box") around the position of the original co-crystallized ligand.
-
Execute Docking: Run the docking simulation using your chosen software (e.g., AutoDock, GOLD, SwissDock).[16][17]
-
Analyze Results: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[15][18] This demonstrates that your computational setup can accurately reproduce reality.
Experimental Protocol 2: Docking Experimental Compounds
Once the protocol is validated, you can proceed with docking your experimental compounds.
-
Ligand Preparation: Prepare 3D structures for your series of compounds. This involves converting 2D structures to 3D and often generating multiple low-energy conformers to account for ligand flexibility.
-
Target Preparation: Use the same prepared protein structure from the validation step.
-
Docking Execution: Dock each ligand into the validated protein target using the identical, validated parameters.
-
Results Analysis & Correlation: This is where the synthesis of data occurs.
-
Pose Analysis: Visually inspect the top-ranked poses for each compound. Do the predicted interactions make chemical sense? For example, are hydrogen bond donors and acceptors appropriately paired? Are hydrophobic groups situated in greasy pockets? Use visualization tools like PyMOL or Chimera to highlight these key interactions.[14]
-
Score Correlation: The primary goal is to see if the computational scores correlate with the experimental binding data. A strong correlation suggests that your docking model is successfully capturing the key drivers of binding affinity for your chemical series.
-
Data Presentation: Correlating Experimental and Computational Data
Summarize the results in a clear, structured table. The key is not to find a perfect 1:1 match in energy values, but to observe a consistent trend: potent compounds in your assay should generally receive better (more negative) docking scores.
| Compound ID | Experimental IC50 (µM) | Docking Score (kcal/mol) | Key Predicted Interactions |
| Compound A | 0.5 | -10.2 | H-bond with Ser237; Pi-stacking with Phe189 |
| Compound B | 2.1 | -9.1 | H-bond with Ser237 |
| Compound C | 15.8 | -7.5 | Hydrophobic interactions with Val120, Leu150 |
| Compound D | >50 (Inactive) | -5.3 | No significant interactions with key residues |
This table clearly demonstrates a correlation where lower IC50 values (stronger binding) correspond to more favorable docking scores. Discrepancies can also be informative, pointing to potential inaccuracies in the scoring function or unaccounted-for factors like protein flexibility.[19]
Part 4: Common Pitfalls and Advanced Considerations
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a significant simplification.[20] If the binding of your ligand is known to induce conformational changes (an "induced-fit" model), standard rigid-receptor docking may fail.[9] In such cases, consider more advanced techniques like flexible docking or molecular dynamics (MD) simulations to refine the docked poses.[21]
-
Scoring Function Limitations: Scoring functions are approximations and may not perfectly capture all the nuanced physics of binding, such as entropy and solvation effects.[9] This is why it is crucial to never rely solely on the docking score.[22] Always combine score analysis with careful visual inspection of the binding pose and its chemical plausibility.
-
Blind vs. Guided Docking: If the binding site is unknown, "blind docking" can be used where the entire protein surface is searched.[8] However, this is computationally expensive and can lead to false positives.[23] When experimental data suggests a specific binding site, always use guided docking for higher accuracy and efficiency.[1]
Conclusion
Confirming experimental findings with computational docking is a powerful strategy to deepen the understanding of protein-ligand interactions. By employing a self-validating workflow, researchers can move beyond simply generating numbers to building a robust, evidence-based model of molecular recognition. This integrated approach not only provides atomic-level explanations for experimental observations but also enhances predictive power, enabling more intelligent and efficient design of next-generation therapeutics. The true strength of this synergy lies in its ability to transform raw data into actionable knowledge, accelerating the entire drug discovery pipeline.
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7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech - YouTube. (2023). YouTube. Available at: [Link]
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Gimeno, A., et al. (2024). Validation approaches for computational drug repurposing: a review. Journal of Cheminformatics. Available at: [Link]
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Longdom Publishing. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing. Available at: [Link]
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da Silva, C. H. T. P., & de Souza, O. N. (2012). Experimental approaches to evaluate the thermodynamics of protein-drug interactions. Current Drug Targets. Available at: [Link]
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Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]
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MDPI. (n.d.). Integrating Computational Design and Experimental Approaches for Next-Generation Biologics. MDPI. Available at: [Link]
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Megantara, S., et al. (2024). Demonstrating the Absence of Correlation Between Molecular Docking and. Biochemistry and Cell Biology. Available at: [Link]
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Wikipedia. (n.d.). List of protein-ligand docking software. Wikipedia. Available at: [Link]
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MDPI. (n.d.). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI. Available at: [Link]
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Ray, A. (2018). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. LinkedIn. Available at: [Link]
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Independent Verification of [3-(Sec-butoxy)phenyl]methanamine Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the independent verification of the bioactivity of [3-(Sec-butoxy)phenyl]methanamine, a benzylamine derivative with uncharacterized biological effects. We will present a tiered approach, beginning with preliminary enzymatic screening and progressing to cell-based functional assays, to elucidate its potential as a modulator of key drug targets. This guide will objectively compare its hypothetical performance with well-established pharmacological agents, providing the necessary experimental data to support these comparisons.
The core structure of this compound, featuring a flexible benzylamine scaffold, suggests potential interactions with targets that recognize endogenous monoamines, such as monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs). Our investigation will, therefore, focus on these two major classes of drug targets.
Part 1: Monoamine Oxidase (MAO) Inhibition Profile
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters.[1] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2] Given the structural resemblance of our test compound to monoamine substrates, an initial screen for MAO-A and MAO-B inhibition is a logical starting point.
Comparative Analysis of MAO Inhibition
We will compare the inhibitory potential of this compound against the selective inhibitors Clorgyline (MAO-A) and Selegiline (MAO-B).
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Experimental Data | Experimental Data | Calculated Value |
| Clorgyline | 10 | 5,000 | 500 |
| Selegiline | 8,000 | 20 | 0.0025 |
Table 1: Hypothetical comparative data for MAO inhibition. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index is a ratio of the IC50 values, indicating the preference for one isoform over the other.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a fluorometric method to determine the IC50 values for MAO-A and MAO-B.[3] The assay measures the production of hydrogen peroxide, a byproduct of MAO activity.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)[3]
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compound: this compound
-
Reference compounds: Clorgyline and Selegiline
-
Assay buffer: 100 mM potassium phosphate, pH 7.4
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells with buffer only as a no-inhibitor control.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells and incubate for 15 minutes at 37°C.
-
Prepare a detection solution containing p-tyramine, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 60 µL of the detection solution to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Causality Behind Experimental Choices:
-
The use of recombinant human enzymes ensures that the observed effects are specific to the target and not influenced by other cellular components.
-
A fluorometric readout provides high sensitivity and a wide dynamic range, suitable for high-throughput screening.[3]
-
p-Tyramine is a non-selective substrate, allowing for a direct comparison of the inhibitory effects on both MAO isoforms under identical conditions.[3]
Part 2: G-Protein Coupled Receptor (GPCR) Interaction Profile
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[5] A broad screening panel is essential to identify potential on-target and off-target activities of a novel compound.
Workflow for GPCR Bioactivity Verification
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [3-(Sec-butoxy)phenyl]methanamine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound [3-(sec-butoxy)phenyl]methanamine, a substituted phenylmethanamine, represents a class of molecules with significant potential in drug discovery. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal and collective well-being in the laboratory.
Hazard Analysis: Understanding the Reactivity of this compound
Based on data from similar compounds, the primary hazards associated with this compound are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns[1][2][3][4]. Primary amines are known to be corrosive to the skin.
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage[1][2][3][4].
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled[1].
The GHS pictograms associated with these hazards are:
| Pictogram | Hazard Class |
| ! | Acute toxicity (oral), Skin/eye irritation |
| Corrosion | Skin corrosion, Serious eye damage |
The Core of Protection: A Multi-Layered PPE Strategy
A proactive and multi-layered approach to PPE is paramount when handling this compound. The following sections detail the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
Hand Protection: The First Line of Defense
Causality: The primary amine functional group makes this compound corrosive to the skin[3][4]. Direct contact can lead to irritation and chemical burns. Therefore, selecting the appropriate gloves is critical.
Protocol:
-
Inner Gloves: Wear nitrile gloves as a base layer. Nitrile provides good resistance to a wide range of chemicals and offers excellent dexterity for fine manipulations.
-
Outer Gloves: For tasks involving larger quantities or a higher risk of splashing, double-gloving with a pair of thicker, chemical-resistant gloves such as neoprene or PVC is recommended[5].
-
Glove Change Protocol: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves. After handling the compound, remove and dispose of gloves properly, and wash your hands thoroughly.
Eye and Face Protection: Shielding Against the Unseen
Causality: Vapors and accidental splashes of this compound can cause severe eye irritation and damage[1][3][4]. Standard safety glasses do not provide adequate protection against chemical splashes.
Protocol:
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the compound[6]. These provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: When working with larger volumes (over 1 liter) or in situations where there is a significant risk of splashing or spraying, a face shield must be worn in addition to chemical splash goggles[6]. A face shield provides an extra layer of protection for the entire face.
Body Protection: A Barrier Against Contamination
Causality: To prevent skin contact on the arms and body, appropriate protective clothing is essential.
Protocol:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large-scale operation or a significant spill, a one-piece chemical-resistant suit may be necessary[5][7].
Respiratory Protection: Safeguarding the Airways
Causality: this compound may cause respiratory tract irritation upon inhalation[1]. Handling the compound in a well-ventilated area is crucial.
Protocol:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required[5][7][8]. The specific type of respirator (e.g., half-mask or full-face with appropriate cartridges) should be determined by a qualified industrial hygienist based on the specific operational conditions.
Operational Plan: From Donning to Disposal
A self-validating safety system extends beyond simply wearing PPE; it encompasses the entire workflow, from preparation to cleanup.
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1][4].
Disposal Plan
All disposable PPE and contaminated materials must be handled as hazardous waste.
Protocol:
-
Segregation: Collect all used gloves, disposable lab coats, and other contaminated materials in a designated, labeled hazardous waste container.
-
Containerization: The waste container should be a sealed, leak-proof container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not mix with general laboratory waste.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each safety protocol, researchers can make informed decisions that protect themselves and their colleagues. This guide serves as a foundational document, and it is incumbent upon each scientist to supplement this information with site-specific risk assessments and to remain vigilant in their commitment to laboratory safety.
References
- Angene Chemical. (2024, September 14).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2024, July 13).
- PubChem. (n.d.). 1-Propanamine, 3-butoxy-.
- ECHEMI. (n.d.).
- Sigma-Aldrich. (2025, April 24).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Ammonia Safety and Training Institute. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- American Chemistry Council. (n.d.). Protective Equipment.
- PubChem. (n.d.). 3-Phenylbutylamine.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- PubChem. (2026, January 18). 3-butoxy-N-methyl-3,3-diphenylpropan-1-amine.
- PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine.
- PubChem. (n.d.). 3-Phenylpropylamine.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. velsafe.com [velsafe.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
